ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthetic Methodologies : Research has been focused on developing efficient synthetic routes for producing novel compounds derived from 1H-imidazole, showcasing the versatility of these heterocyclic frameworks. For instance, ethyl 2-(1H-imidazol-1-yl)acetate has been synthesized and further reacted to produce novel compounds with evaluated antibacterial activity, highlighting the potential of such derivatives in medicinal chemistry (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019).
Biological Activities : Compounds derived from similar structures have been investigated for their biological activities. The synthesis of derivatives from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has led to compounds with significant antitumor activities against various cancer cell lines, demonstrating the therapeutic potential of these chemical frameworks (R. Mohareb, M. S. Gamaan, 2018).
Antimicrobial and Antioxidant Properties
Antimicrobial Activities : The synthesis and in vitro antimicrobial evaluation of novel compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been conducted, further emphasizing the importance of exploring heterocyclic compounds for potential antimicrobial applications (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Antioxidant Activities : Research on substituted aryl meroterpenoids from natural sources like red seaweed has revealed potential antioxidant properties, suggesting that structurally related compounds could also exhibit beneficial bioactivities (K. Chakraborty, D. Joseph, Minju Joy, Vamshi Krishna Raola, 2016).
Properties
IUPAC Name |
ethyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-6-30-16(27)11-24-19(28)17-18(23(5)21(24)29)22-20-25(13(3)14(4)26(17)20)15-9-7-12(2)8-10-15/h7-10H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNBVBQSNWFSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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